molecular formula C12H11NO4 B182266 Methyl 4-methyl-2-oxo-2H-chromen-7-ylcarbamate CAS No. 114415-25-7

Methyl 4-methyl-2-oxo-2H-chromen-7-ylcarbamate

Cat. No. B182266
M. Wt: 233.22 g/mol
InChI Key: JIOMFGXJXANDTA-UHFFFAOYSA-N
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Description

“Methyl 4-methyl-2-oxo-2H-chromen-7-ylcarbamate” is a chemical compound with the molecular formula C12H11NO4 . It has a molecular weight of 233.22000 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, new [(4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins were synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides . Additionally, water-soluble photocrosslinkable cellulose derivatives were prepared by introducing 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid and cationic (3-carboxypropyl) trimethylammonium chloride via activation with CDI .


Molecular Structure Analysis

The molecular structure of “Methyl 4-methyl-2-oxo-2H-chromen-7-ylcarbamate” consists of 12 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms .

Scientific Research Applications

Antibacterial Activity

Methyl 4-methyl-2-oxo-2H-chromen-7-ylcarbamate has been explored for its potential in creating compounds with antibacterial properties. In a study by Čačić et al. (2009), derivatives of this compound were synthesized and indicated for future testing for their antibacterial activity against various bacteria (Čačić et al., 2009). Behrami and Dobroshi (2019) also synthesized new derivatives and evaluated their antibacterial effectiveness, particularly against Staphylococcus aureus, E. coli, and Bacillus cereus (Behrami & Dobroshi, 2019).

Anticancer Activity

A study by Venkateswararao et al. (2014) reported the synthesis of bis-chromenone derivatives for anti-proliferative activity against human cancer cells. Specific derivatives showed micromolar level in vitro anti-proliferative activity (Venkateswararao et al., 2014).

Synthesis of Novel Compounds

Mottaghinejad and Alibakhshi (2018) synthesized novel triazole derivatives based on 4-methyl-chromene-2-one, which is closely related to methyl 4-methyl-2-oxo-2H-chromen-7-ylcarbamate. The research focused on the creation of new compounds for diverse applications (Mottaghinejad & Alibakhshi, 2018).

Antimicrobial Activity

Al-Rifai et al. (2011) synthesized new [(4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins and evaluated their antimicrobial activity. Several of these compounds exhibited significant inhibitory activity against tested bacterial strains (Al-Rifai et al., 2011).

Antioxidant Properties

Stanchev et al. (2009) investigated the antioxidant properties of new 4-hydroxycoumarin derivatives, which are structurally related to methyl 4-methyl-2-oxo-2H-chromen-7-ylcarbamate. Their research showed that some derivatives expressed notable scavenger activity (Stanchev et al., 2009).

Acetylcholinesterase Inhibition

Anand and Singh (2013) focused on synthesizing carbamate derivatives of coumarin for their potential as acetylcholinesterase inhibitors and anti-amnestic agents. The study showed promising results for these derivatives in inhibiting acetylcholinesterase, which is significant in Alzheimer's disease research (Anand & Singh, 2013).

Novel Synthesis Approaches

Neo, Castellano, and Marcos (2016) described a novel synthesis approach using methyl 2-(4-hydroxy-2-oxo-2H-chromen-3-yl)-2-oxoacetate, closely related to the target compound. This approach allowed the creation of 4-aminoacyl-coumarin enamines in a highly efficient process (Neo, Castellano, & Marcos, 2016).

properties

IUPAC Name

methyl N-(4-methyl-2-oxochromen-7-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-7-5-11(14)17-10-6-8(3-4-9(7)10)13-12(15)16-2/h3-6H,1-2H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIOMFGXJXANDTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00344496
Record name Methyl (4-methyl-2-oxo-2H-1-benzopyran-7-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-methyl-2-oxo-2H-chromen-7-ylcarbamate

CAS RN

114415-25-7
Record name Methyl (4-methyl-2-oxo-2H-1-benzopyran-7-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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